molecular formula C24H20FN3O3 B2822584 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol CAS No. 862192-10-7

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

Cat. No. B2822584
CAS RN: 862192-10-7
M. Wt: 417.44
InChI Key: BZAFBWJGAGQBMJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol, commonly referred to as AF-6427, is a novel chemical compound that has been attracting significant attention in the field of pharmacology. This compound has shown great potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

AF-6427 exerts its therapeutic effects by modulating various biological pathways. It has been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. AF-6427 also inhibits the activity of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in the pathogenesis of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
AF-6427 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. AF-6427 also inhibits the proliferation of cancer cells and induces apoptosis in these cells. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

AF-6427 has several advantages for lab experiments. It has a high potency and selectivity for its target enzymes and signaling pathways. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, there are some limitations to using AF-6427 in lab experiments. One of the main limitations is the lack of clinical data on this compound, which makes it difficult to extrapolate the results of preclinical studies to humans. Another limitation is the potential for off-target effects, which may limit the therapeutic potential of this compound.

Future Directions

There are several future directions for research on AF-6427. One area of research is the optimization of the synthesis method for this compound, which may improve its yield and purity. Another area of research is the development of new formulations of AF-6427, such as nanoparticles or liposomes, which may improve its pharmacokinetic properties. In addition, future research may focus on the clinical application of AF-6427 in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, further studies may be needed to elucidate the molecular mechanisms of action of AF-6427 and to identify its potential off-target effects.

Synthesis Methods

The synthesis of AF-6427 is a complex process that involves several steps. The first step is the synthesis of 2-amino-5-(2-methoxyphenyl)pyrimidine-4-carboxylic acid, which is then reacted with 4-fluorobenzyl alcohol to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 5-hydroxy-2-(4-hydroxyphenyl)benzoxazole to produce AF-6427.

Scientific Research Applications

AF-6427 has been extensively studied in various scientific research applications. In preclinical studies, this compound has shown potent anti-inflammatory and anti-tumor activities. It has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. AF-6427 has been found to inhibit the activity of various enzymes and signaling pathways, which are involved in the pathogenesis of these diseases.

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-22-5-3-2-4-18(22)20-13-27-24(26)28-23(20)19-11-10-17(12-21(19)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAFBWJGAGQBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol

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